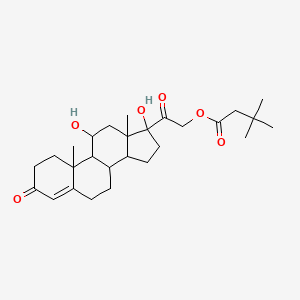

![molecular formula C22H24O8 B12301330 (7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)

(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La lophotoxine est une toxine neuromusculaire isolée de plusieurs gorgones du Pacifique du genre Lophogorgia . Elle appartient à la classe des molécules diterpénoïdes de type cembrene et contient des groupes fonctionnels uniques tels que le furanoaldéhyde et l'alpha, bêta-époxy-gamma-lactone . Ce composé est connu pour ses puissants effets inhibiteurs sur les récepteurs nicotiniques de l'acétylcholine, entraînant une paralysie neuromusculaire .

Méthodes De Préparation

La lophotoxine peut être synthétisée par différentes voies. Une méthode consiste à traiter le furanoaldéhyde avec du dioxyde de manganèse et du cyanure de sodium dans du méthanol pour le convertir en ester méthylique correspondant . Ce composé peut ensuite être désoxygéné avec du chlorure chromeux dans un mélange d'acétone et d'acide acétique pour produire une lactone insaturée . L'hydrogénation catalytique de cette lactone avec du palladium et de l'acétate d'éthyle produit le produit final

Analyse Des Réactions Chimiques

La lophotoxine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe furanoaldéhyde peut être oxydé pour former différents dérivés.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes fonctionnels époxyde et lactone.

Les réactifs couramment utilisés dans ces réactions incluent le dioxyde de manganèse, le cyanure de sodium, le chlorure chromeux et le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent les esters méthyliques, les lactones insaturées et les alcools primaires .

4. Applications de la Recherche Scientifique

La lophotoxine a plusieurs applications de recherche scientifique :

5. Mécanisme d'Action

La lophotoxine exerce ses effets en inhibant irréversiblement les récepteurs nicotiniques de l'acétylcholine . Elle se lie de manière covalente à un acide aminé spécifique (tyrosine) dans la sous-unité alpha du récepteur, entraînant une paralysie neuromusculaire . Cette inhibition nécessite des cellules intactes, car la lophotoxine traverse librement les membranes cellulaires pour atteindre sa cible . La structure unique du composé lui permet de former des liaisons covalentes avec le récepteur par des mécanismes tels que l'addition de Michael ou la formation d'une base de Schiff .

Applications De Recherche Scientifique

Lophotoxin has several scientific research applications:

Mécanisme D'action

Lophotoxin exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors . It binds covalently to a specific amino acid (tyrosine) in the alpha-subunit of the receptor, leading to neuromuscular paralysis . This inhibition requires intact cells, as lophotoxin freely permeates cell membranes to reach its target . The compound’s unique structure allows it to form covalent bonds with the receptor through mechanisms such as Michael addition or Schiff base formation .

Comparaison Avec Des Composés Similaires

. Des composés similaires incluent :

Bipinnatine B : Une autre lactone diterpénique qui inhibe les récepteurs nicotiniques de l'acétylcholine.

Pukalide : Partage des similitudes structurelles avec la lophotoxine et subit des réactions chimiques similaires.

Micromeline et Lindérâne : Produits naturels terrestres avec des groupes fonctionnels similaires.

La lophotoxine est unique en raison de ses groupes fonctionnels spécifiques et de son inhibition puissante et irréversible des récepteurs nicotiniques de l'acétylcholine . Cela en fait un outil précieux pour étudier la fonction des récepteurs et développer de nouveaux agents thérapeutiques.

Propriétés

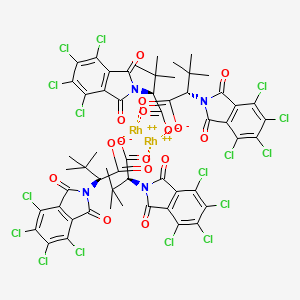

Formule moléculaire |

C22H24O8 |

|---|---|

Poids moléculaire |

416.4 g/mol |

Nom IUPAC |

(7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate |

InChI |

InChI=1S/C22H24O8/c1-10(2)12-5-14-13(9-23)6-15(27-14)18-21(4,29-18)8-16-19-22(30-19,20(25)28-16)17(7-12)26-11(3)24/h6,9,12,16-19H,1,5,7-8H2,2-4H3 |

Clé InChI |

KGRIGHVGXOOCOY-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)

![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)

![[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)

![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)

![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)

![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)

![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)